Cas no 31464-38-7 (Propanenitrile,3-[methyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-)

Propanenitrile,3-[methyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- structure
31464-38-7 structure
Product Name:Propanenitrile,3-[methyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
CAS No:31464-38-7
MF:C16H15N5O2
MW:309.322602510452
CID:309698
PubChem ID:161710
Update Time:2025-04-19

Propanenitrile,3-[methyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- Chemical and Physical Properties

Names and Identifiers

    • Propanenitrile,3-[methyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]-
    • 3-[N-methyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile
    • 3-(Methyl(4-((4-nitrophenyl)azo)phenyl)amino)propiononitrile
    • 3-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile
    • 3-(N-Methyl-p-((p-nitrophenyl)azo)anilino)propionitrile
    • 3-(N-Methyl-p-((p-nitrophenyl)azo)anilinopropionitrile
    • Aniline, N-(2-cyanoethyl)-N-methyl-4-((p-nitrophenyl)azo)-
    • Propanenitrile, 3-(methyl(4-((4-nitrophenyl)azo)phenyl)amino)-
    • Propanenitrile, 3-(methyl(4-(2-(4-nitrophenyl)diazenyl)phenyl)amino)-
    • N-(2-cyanoethyl)-N-methyl-4-[(p-nitrophenyl)azo]-Aniline
    • 3-[N-Methyl-p-[(p-nitrophenyl)azo] anilinopropionitrile
    • SCHEMBL11781231
    • NS00029102
    • Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-
    • EINECS 250-642-2
    • 31464-38-7
    • DTXSID1067625
    • Inchi: 1S/C16H15N5O2/c1-20(12-2-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,12H2,1H3/b19-18+
    • InChI Key: GYBDRUAPPXYFAN-VHEBQXMUSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)N(C)CCC#N)=O

Computed Properties

  • Exact Mass: 309.12275
  • Monoisotopic Mass: 309.12257474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 97.6Ų

Experimental Properties

  • PSA: 94.89
Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk